N2-(3-chloro-4-fluorophenyl)-6-methylpyrimidine-2,4-diamine hydrochloride
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Overview
Description
N2-(3-chloro-4-fluorophenyl)-6-methylpyrimidine-2,4-diamine hydrochloride is a chemical compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, and a methyl group on the pyrimidine ring. It is commonly used in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Target of Action
Compounds with similar structures have been used in the synthesis of drugs like gefitinib , which primarily targets the epidermal growth factor receptor (EGFR) . EGFR plays a crucial role in the regulation of cell growth, proliferation, and differentiation .
Mode of Action
If we consider its potential similarity to gefitinib, it might inhibit the tyrosine kinase activity of egfr, thereby blocking the signal transduction pathways implicated in the proliferation and survival of cancer cells .
Biochemical Pathways
Based on the potential egfr inhibition, it could impact pathways such as the mapk, akt, and jnk pathways, which are involved in cell proliferation, survival, and differentiation .
Result of Action
If it acts similarly to gefitinib, it could potentially inhibit cell proliferation and induce apoptosis in cells overexpressing egfr .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(3-chloro-4-fluorophenyl)-6-methylpyrimidine-2,4-diamine hydrochloride typically involves a multi-step process. One common method includes the reaction of 3-chloro-4-fluoroaniline with 6-methyl-2,4-dichloropyrimidine in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N2-(3-chloro-4-fluorophenyl)-6-methylpyrimidine-2,4-diamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro and fluoro substituents on the phenyl ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various derivatives with different functional groups.
Scientific Research Applications
N2-(3-chloro-4-fluorophenyl)-6-methylpyrimidine-2,4-diamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer research.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
Gefitinib: N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4-amine.
Erlotinib: N-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine.
Lapatinib: N-(3-chloro-4-((3-fluorobenzyl)oxy)phenyl)-6-(5-((2-(methylsulfonyl)ethyl)amino)pyrimidin-4-yl)quinazolin-4-amine.
Uniqueness
N2-(3-chloro-4-fluorophenyl)-6-methylpyrimidine-2,4-diamine hydrochloride is unique due to its specific substitution pattern on the phenyl and pyrimidine rings. This unique structure contributes to its distinct chemical properties and biological activities, making it a valuable compound in various research fields.
Properties
IUPAC Name |
2-N-(3-chloro-4-fluorophenyl)-6-methylpyrimidine-2,4-diamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClFN4.ClH/c1-6-4-10(14)17-11(15-6)16-7-2-3-9(13)8(12)5-7;/h2-5H,1H3,(H3,14,15,16,17);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOXXHQHSOCGNBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=CC(=C(C=C2)F)Cl)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl2FN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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